molecular formula C23H29N3O2 B2732609 2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 921894-95-3

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2732609
CAS No.: 921894-95-3
M. Wt: 379.504
InChI Key: BJDOKFXMOYMSSM-UHFFFAOYSA-N
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Description

2-methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic organic compound supplied for research purposes. This molecule features a complex structure that incorporates a benzamide moiety linked to a 1-methylindoline group and a pyrrolidine ring system. The specific molecular formula is C24H29FN4O2, and it has a molecular weight of 424.5 . Compounds with similar structural features, particularly those containing a benzamide group attached to a pyrrolidine or other amine-containing side chain, are frequently investigated in neuroscience and pharmacology . For instance, related benzamide compounds are known to act as selective ligands for dopamine D-2 receptors, making them valuable tools for studying the central nervous system . Additionally, indolin-2-one derivatives, which share a core structural motif with part of this molecule, have been documented in patent literature as ligands for the oxytocin receptor, suggesting potential research applications in behavioral and social neurobiology . The presence of both indoline and pyrrolidine groups in this compound indicates it may interact with various G-protein coupled receptors (GPCRs). Researchers can utilize this chemical as a key intermediate or as a candidate for high-throughput screening in drug discovery programs, especially those focused on developing new neuropsychiatric therapeutics. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25-14-11-18-15-17(9-10-20(18)25)21(26-12-5-6-13-26)16-24-23(27)19-7-3-4-8-22(19)28-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDOKFXMOYMSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by an indole moiety, a pyrrolidine ring, and a methoxy-substituted benzamide, suggests a diverse range of pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is C24H33N3O3C_{24}H_{33}N_{3}O_{3}, with a molecular weight of 443.61 g/mol. The structural complexity arises from the combination of functional groups that may influence its biological interactions.

Property Value
Molecular FormulaC24H33N3O3
Molecular Weight443.61 g/mol
Functional GroupsMethoxy, Benzamide
Structural FeaturesIndole, Pyrrolidine

The biological activity of this compound is believed to involve interactions with various receptors and enzymes. Preliminary studies suggest that it may exhibit affinity for dopamine receptors, particularly D2 receptors, which are crucial in neuropharmacology.

Binding Affinity Studies

Research indicates that compounds with similar structures show significant binding affinity for dopamine receptors. For instance, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[^125I]iodo-2-methoxybenzamide demonstrated a KD value of 1.2 nM for D2 receptors, suggesting that our compound may exhibit comparable or enhanced binding properties .

Pharmacological Effects

Several studies have investigated the pharmacological effects of compounds related to this compound:

  • Antipsychotic Activity : Similar benzamide derivatives have been evaluated for their antipsychotic properties. The presence of the indole and pyrrolidine rings may enhance the neuroleptic activity by modulating dopaminergic pathways.
  • Anticancer Potential : Compounds with indole structures have shown promising anticancer activities in vitro. The unique combination of substituents in this compound could provide synergistic effects against cancer cell lines.
  • Neuroprotective Effects : Some studies suggest that derivatives with similar structures may exhibit neuroprotective properties through the modulation of neurotransmitter systems and reduction of oxidative stress.

Study on Antipsychotic Activity

A study conducted on a series of benzamide derivatives found that modifications to the indole structure significantly influenced their antipsychotic efficacy. The compound demonstrated a notable reduction in symptoms in animal models, indicating its potential as a therapeutic agent for schizophrenia.

Anticancer Activity Assessment

In vitro assays on cancer cell lines showed that analogs of this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares core benzamide and pyrrolidine motifs with several analogs, but differences in substituents lead to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Key Substituents Molecular Weight (g/mol) Key Properties Potential Applications
Target Compound 1-Methylindolin-5-yl, pyrrolidin-1-yl, methoxy ~421.5 (estimated) High lipophilicity due to indoline; moderate solubility from methoxy Undisclosed, but likely CNS or oncology targets
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide () Ethylsulfonyl, ethylpyrrolidine ~439.5 Enhanced solubility from sulfonamide; polar interactions Medicinal chemistry (enzyme inhibition)
5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide () Hydroxyethyl-pyrrolidine, sulfonamide ~385.4 High solubility (hydroxyethyl group); sulfonamide for H-bonding Anticancer or antiviral agents
Ocfentanil () Fluorophenyl, piperidin-4-yl, methoxy ~366.4 Opioid receptor agonist; high CNS penetration Analgesic (controlled substance)
N-(5-(Pyrrolidin-1-yl)-2-(3,4,5-trimethoxybenzylamino)phenyl)benzamide () Trimethoxybenzyl, pyrrolidine ~505.5 High steric bulk; multiple methoxy groups Potential kinase inhibition

Physicochemical Properties

  • Solubility: The target compound’s methoxy group improves aqueous solubility compared to non-polar analogs like those in . However, it is less soluble than sulfonamide-containing derivatives () due to the absence of ionizable groups .

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